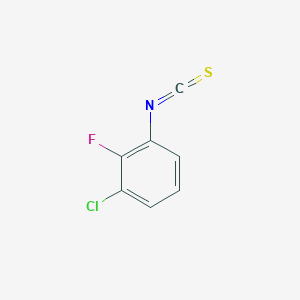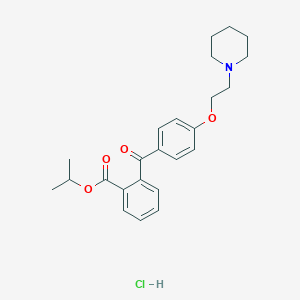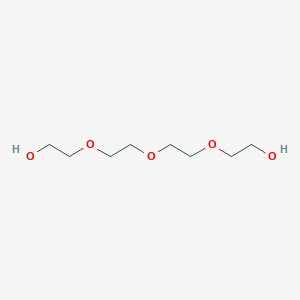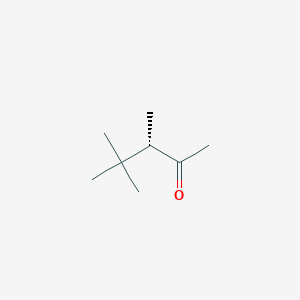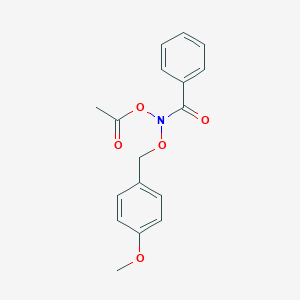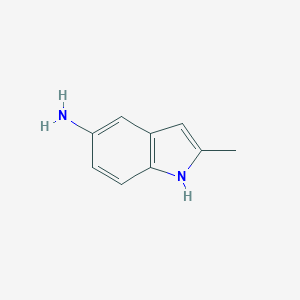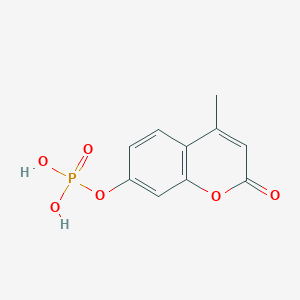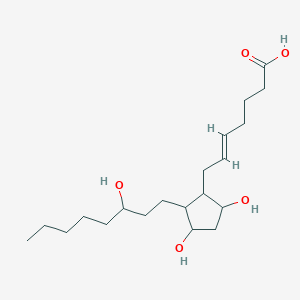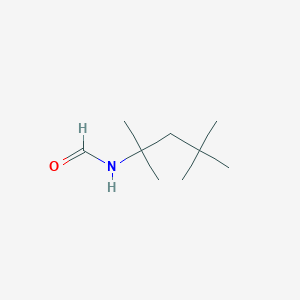
N,N-Diethyl-4-(6-methylbenzothiazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-4-(6-methylbenzothiazol-2-yl)aniline, commonly known as Methylene Blue (MB), is a heterocyclic aromatic compound with a chemical formula of C16H18N3S. It has been widely used in various scientific research fields due to its unique properties, including its ability to act as a redox indicator, electron carrier, and photosensitizer.
科学研究应用
Methylene Blue has been extensively used in various scientific research fields, including microbiology, biochemistry, pharmacology, and neuroscience. It has been used as a staining agent for biological specimens, a redox indicator in enzymatic reactions, and an electron carrier in mitochondrial respiration. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.
作用机制
Methylene Blue acts as an electron carrier in the mitochondrial electron transport chain, which is responsible for ATP synthesis in cells. It accepts electrons from NADH and FADH2 and transfers them to cytochrome c, which then transfers them to oxygen to form water. Methylene Blue also acts as a redox indicator in enzymatic reactions, where it can be oxidized or reduced depending on the redox state of the reaction.
Biochemical and Physiological Effects:
Methylene Blue has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and enhance neuronal survival in neurodegenerative diseases. It has also been shown to have antiviral, antibacterial, and antifungal properties.
实验室实验的优点和局限性
One of the main advantages of using Methylene Blue in lab experiments is its ability to act as a redox indicator and electron carrier, which makes it a useful tool in enzymatic reactions and mitochondrial respiration studies. It is also relatively inexpensive and readily available. However, Methylene Blue can be toxic at high concentrations and can interfere with certain enzymatic reactions, which can limit its use in some experiments.
未来方向
There are several future directions for Methylene Blue research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Methylene Blue in different experimental settings.
Conclusion:
In conclusion, Methylene Blue is a versatile compound that has been widely used in various scientific research fields due to its unique properties. Its ability to act as a redox indicator, electron carrier, and photosensitizer has made it a useful tool in enzymatic reactions, mitochondrial respiration studies, and cancer treatment. However, its potential toxicity and interference with certain enzymatic reactions should be taken into consideration when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in different fields.
合成方法
The synthesis of Methylene Blue involves the reaction of N,N-Dimethylaniline with sulfur and sodium nitrite to form the intermediate compound, N,N-Dimethyl-4-nitrosoaniline. This intermediate compound is then reduced to Methylene Blue using a reducing agent such as zinc dust or sodium hydrosulfite. The final product is obtained as a blue-green crystalline powder that is soluble in water and ethanol.
属性
CAS 编号 |
10205-63-7 |
|---|---|
产品名称 |
N,N-Diethyl-4-(6-methylbenzothiazol-2-yl)aniline |
分子式 |
C18H20N2S |
分子量 |
296.4 g/mol |
IUPAC 名称 |
N,N-diethyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C18H20N2S/c1-4-20(5-2)15-9-7-14(8-10-15)18-19-16-11-6-13(3)12-17(16)21-18/h6-12H,4-5H2,1-3H3 |
InChI 键 |
YEMJQXMSJPHNFJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C |
其他 CAS 编号 |
10205-63-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




